Ethyl 6-chloro-4-(difluoromethyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-4-(difluoromethyl)nicotinate is an organic compound with the molecular formula C9H8ClF2NO2 It is a derivative of nicotinic acid and contains both chloro and difluoromethyl substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated nicotinic acid ester under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of Ethyl 6-chloro-4-(difluoromethyl)nicotinate may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-(difluoromethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Ethyl 6-chloro-4-(difluoromethyl)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-4-(difluoromethyl)nicotinate involves its interaction with specific molecular targets. The chloro and difluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-6-(trifluoromethyl)nicotinate
- Methyl nicotinate
- Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
Uniqueness
Ethyl 6-chloro-4-(difluoromethyl)nicotinate is unique due to the specific positioning of the chloro and difluoromethyl groups on the nicotinic acid framework. This unique structure can result in different chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H8ClF2NO2 |
---|---|
Molecular Weight |
235.61 g/mol |
IUPAC Name |
ethyl 6-chloro-4-(difluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8ClF2NO2/c1-2-15-9(14)6-4-13-7(10)3-5(6)8(11)12/h3-4,8H,2H2,1H3 |
InChI Key |
XDTCMTXNRHJPDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.